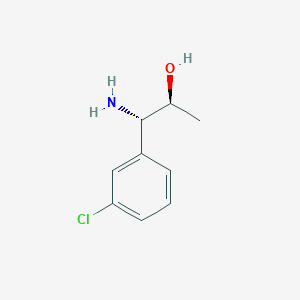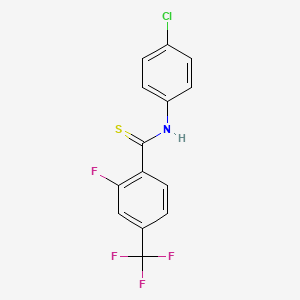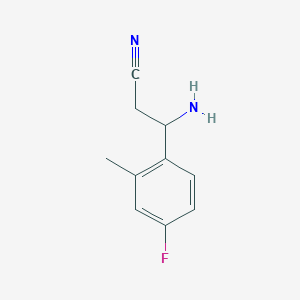
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable amine and a nitrile source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Primary amines.
Substitution: Hydroxyl or alkyl-substituted aromatic compounds.
科学的研究の応用
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and DNA.
類似化合物との比較
Similar Compounds
- 3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile
- 3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile
- 3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and can enhance its binding affinity to biological targets compared to its chloro, bromo, and methoxy analogs.
特性
分子式 |
C10H11FN2 |
|---|---|
分子量 |
178.21 g/mol |
IUPAC名 |
3-amino-3-(4-fluoro-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11FN2/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3 |
InChIキー |
XTHOCRCVRJWZDW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)F)C(CC#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-2-benzo[D]furan-2-ylethan-1-OL](/img/structure/B13055135.png)

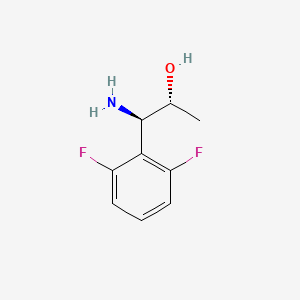
![(3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13055166.png)
![5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)

![1'-(Tert-butyl) 6-methyl spiro[chromane-2,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13055174.png)
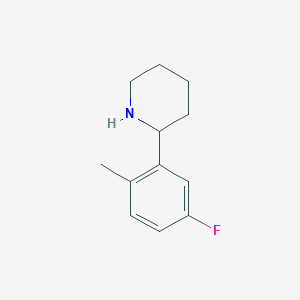
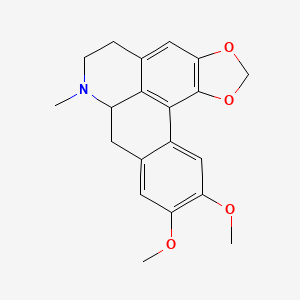
![1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13055192.png)
![4-Chloro-8-methoxy-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13055200.png)
